Cas no 1274868-04-0 ((3,5-Bis(trifluoromethyl)phenyl)zinc bromide)

(3,5-Bis(trifluoromethyl)phenyl)zinc bromide Chemical and Physical Properties
Names and Identifiers
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- (3,5-bis(trifluoromethyl)phenyl)zinc bromide, 0.50 M in THF
- MFCD22685136
- 1,3-bis(trifluoromethyl)benzene-5-ide;bromozinc(1+)
- (3,5-Bis(trifluoromethyl)phenyl)zinc bromide
- 1274868-04-0
-
- Inchi: 1S/C8H3F6.BrH.Zn/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14;;/h2-4H;1H;/q-1;;+2/p-1
- InChI Key: ABLAYUNYMCRLNS-UHFFFAOYSA-M
- SMILES: Br[Zn+].FC(C1C=[C-]C=C(C(F)(F)F)C=1)(F)F
Computed Properties
- Exact Mass: 355.86137g/mol
- Monoisotopic Mass: 355.86137g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 0
- Complexity: 291
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0Ų
(3,5-Bis(trifluoromethyl)phenyl)zinc bromide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB570406-50 ml |
(3,5-Bis(trifluoromethyl)phenyl)zinc bromide, 0.50 M in THF; . |
1274868-04-0 | 50 ml |
€1155.00 | 2024-04-19 | ||
abcr | AB570406-100 ml |
(3,5-Bis(trifluoromethyl)phenyl)zinc bromide, 0.50 M in THF; . |
1274868-04-0 | 100 ml |
€1808.60 | 2024-04-19 | ||
abcr | AB570406-100ml |
(3,5-Bis(trifluoromethyl)phenyl)zinc bromide, 0.50 M in THF; . |
1274868-04-0 | 100ml |
€1808.60 | 2024-08-02 | ||
abcr | AB570406-50ml |
(3,5-Bis(trifluoromethyl)phenyl)zinc bromide, 0.50 M in THF; . |
1274868-04-0 | 50ml |
€1155.00 | 2024-08-02 |
(3,5-Bis(trifluoromethyl)phenyl)zinc bromide Related Literature
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Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
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2. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
Additional information on (3,5-Bis(trifluoromethyl)phenyl)zinc bromide
Research Briefing on (3,5-Bis(trifluoromethyl)phenyl)zinc bromide (CAS: 1274868-04-0) in Chemical Biology and Pharmaceutical Applications
The compound (3,5-Bis(trifluoromethyl)phenyl)zinc bromide (CAS: 1274868-04-0) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This organozinc reagent serves as a critical intermediate in the synthesis of complex molecules, particularly in cross-coupling reactions such as Negishi and Suzuki-Miyaura couplings. Its unique trifluoromethyl groups enhance the lipophilicity and metabolic stability of target compounds, making it invaluable in drug discovery and development.
Recent studies have highlighted the role of (3,5-Bis(trifluoromethyl)phenyl)zinc bromide in the synthesis of bioactive molecules, including kinase inhibitors and antiviral agents. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in constructing a novel class of BTK inhibitors, showing improved potency and selectivity. The compound's compatibility with various palladium catalysts and mild reaction conditions further underscores its synthetic advantages.
In addition to its synthetic applications, (3,5-Bis(trifluoromethyl)phenyl)zinc bromide has been explored in bioconjugation strategies. Researchers have successfully employed it to modify peptides and proteins, enabling the introduction of trifluoromethyl groups for enhanced imaging and therapeutic properties. A 2022 Nature Communications paper detailed its use in site-selective protein labeling, achieving high yields and minimal side reactions.
Despite its promising applications, challenges remain in handling and storage due to its sensitivity to air and moisture. Recent advancements in stabilization techniques, such as encapsulation in polymer matrices, have shown potential in overcoming these limitations. Ongoing research aims to expand its utility in green chemistry and continuous flow synthesis, aligning with the pharmaceutical industry's push toward sustainable practices.
In conclusion, (3,5-Bis(trifluoromethyl)phenyl)zinc bromide (CAS: 1274868-04-0) represents a pivotal tool in modern chemical biology and drug discovery. Its unique properties and broad applicability continue to drive innovation, with future research likely to uncover new therapeutic and diagnostic avenues. Researchers are encouraged to explore its potential in emerging areas such as targeted drug delivery and PET tracer development.
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